Cas no 87-64-9 (2-Chloro-6-methylphenol)

2-Chloro-6-methylphenol structure
2-Chloro-6-methylphenol structure
Product Name:2-Chloro-6-methylphenol
CAS No:87-64-9
Molecular Formula:C7H7ClO
Molecular Weight:142.582881212234
MDL:MFCD00020000
CID:34429
PubChem ID:6898

2-Chloro-6-methylphenol Properties

Names and Identifiers

    • 2-Chloro-6-methylphenol
    • 6-Chloro-o-cresol
    • C7H7ClO
    • 2-Chloro-6-methylphenol, tech
    • Phenol, 2-chloro-6-methyl-
    • o-Cresol, 6-chloro-
    • 2-METHYL-6-CHLOROPHENOL
    • YPNZJHFXFVLXSE-UHFFFAOYSA-N
    • 2-chloro-6-methyl-phenol
    • 6-chloro cresol
    • NSC2878
    • 6-Chlor-o-kresol
    • PubChem3669
    • 6-chloro-2-methylphenol
    • 2-chloro-6-methyl phenol
    • 2-hydroxy-3-chlorotoluene
    • Phenol,2-chloro-6-methyl-
    • 2-chloranyl-6-methyl-phenol
    • CS-W011016
    • SCHEMBL34484
    • 87-64-9
    • BRN 0774623
    • AKOS006228763
    • InChI=1/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H
    • NSC-2878
    • LS-55346
    • EINECS 201-760-8
    • Z1201617346
    • NSC 2878
    • PB43672
    • FT-0621085
    • EN300-78795
    • 4-06-00-01984 (Beilstein Handbook Reference)
    • DTXSID0075362
    • A842323
    • EQL8JA6BSZ
    • 6-Chloro-o-cresol; 2-Chloro-6-methylphenol
    • MFCD00020000
    • 6-chlor-o-cresol
    • DS-5136
    • 2-Chloro-6-methylphenol (ACI)
    • o-Cresol, 6-chloro- (7CI, 8CI)
    • 3-Chloro-2-hydroxytoluene
    • DB-020894
    • NS00039209
    • DTXCID5048554
    • MDL: MFCD00020000
    • InChIKey: YPNZJHFXFVLXSE-UHFFFAOYSA-N
    • Inchi: 1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
    • SMILES: ClC1C(O)=C(C)C=CC=1
    • BRN: 0774623

Computed Properties

  • Exact Mass: 142.01900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 142.0185425g/mol
  • Heavy Atom Count: 9
  • Complexity: 94.9
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.8
  • Tautomer Count: 3
  • Surface Charge: 0
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • LogP: 2.35400
  • PSA: 20.23000
  • Refractive Index: 1.5450
  • Water Partition Coefficient: Soluble in water (24 mg/ml at 25°C).
  • Boiling Point: 75-76°C at 12 mmHg
  • Flash Point: 72°C
  • Color/Form: Toxic
  • Solubility: Uncertain
  • Density: 1,201 g/cm3

2-Chloro-6-methylphenol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
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2-Chloro-6-methylphenol
87-64-9 97%
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$15.00 2025-02-19
A2B Chem LLC
AB43977-1g
2-Chloro-6-methylphenol
87-64-9 97%
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$15.00 2024-04-19
Aaron
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2-Chloro-6-methylphenol
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$4.00 2025-01-21
abcr
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2-Chloro-6-methylphenol, 98%; .
87-64-9 98%
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€88.00 2023-07-20
Alichem
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2-Chloro-6-methylphenol
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Ambeed
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Apollo Scientific
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AstaTech
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2-CHLORO-6-METHYLPHENOL
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Cooke Chemical
A2501312-5G
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RMB 116.80 2025-02-20
Enamine
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2-chloro-6-methylphenol
87-64-9 95%
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2-Chloro-6-methylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
High site-selectivity in the chlorination of electron-rich aromatic compounds by N-chlorammonium salts
Lindsay Smith, John R.; et al, Tetrahedron Letters, 1983, 24(30), 3117-20

Synthetic Circuit 3

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 4

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
High site-selectivity in the chlorination of electron-rich aromatic compounds by N-chlorammonium salts
Lindsay Smith, John R.; et al, Tetrahedron Letters, 1983, 24(30), 3117-20

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine
2.1 -
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 7

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 8

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 2,3,4,4,5,6-Hexachloro-2,5-cyclohexadien-1-one Solvents: Carbon tetrachloride ,  Dimethylformamide
Reference
N-chloro-2,3,4,4,5,6-hexachlorocyclohexa-2,5-dienylideneamine as a mild and highly regioselective chlorinating reagent
Mamaghani, M.; et al, Synthetic Communications, 2002, 32(5), 735-740

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuryl chloride Catalysts: 4-Methylthiacyclohexane ;  2 h, rt; 2 h, rt
1.2 Solvents: Water
Reference
Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives
Smith, Keith; et al, Journal of Sulfur Chemistry, 2019, 40(5), 529-538

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: 1,2-Dithiocane ,  Aluminum chloride ;  2 h, rt; 2 h, rt
1.2 Reagents: Water
Reference
Comparison of cyclic and polymeric disulfides as catalysts for the regioselective chlorination of phenols
Smith, Keith; et al, Journal of Sulfur Chemistry, 2015, 36(1), 74-85

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 30 °C
Reference
Spatial Orientation of Aromatics at Micellar Interface: Selectivity Enhancement in Oxychlorination
Samant, Bhupesh S.; et al, Journal of Dispersion Science and Technology, 2012, 33(7), 1030-1037

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Zinc chloride
1.2 Reagents: Sulfuryl chloride
Reference
Method for manufacturing technical 4-chloro-2-methylphenol
, Poland, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Thiourea Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Novel regioselective aromatic chlorination via catalytic thiourea activation of N-chlorosuccinimide
Bovonsombat, Pakorn; et al, Tetrahedron Letters, 2015, 56(17), 2193-2196

2-Chloro-6-methylphenol Raw materials

2-Chloro-6-methylphenol Preparation Products

2-Chloro-6-methylphenol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:87-64-9)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-64-9)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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Amadis Chemical Company Limited
(CAS:87-64-9)2-Chloro-6-methylphenol
A842323
Purity:99%
Quantity:25g
Price($):167.0